molecular formula C18H27NO6 B14796366 Trichodesmin

Trichodesmin

Cat. No.: B14796366
M. Wt: 353.4 g/mol
InChI Key: SOODLZHDDSGRKL-FGQRLDKASA-N
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Description

Trichodesmine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds produced by plants as a defense mechanism against herbivores. Pyrrolizidine alkaloids are known for their hepatotoxic and carcinogenic properties. Trichodesmine is found in various plant species, particularly in the Boraginaceae and Asteraceae families .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichodesmine involves several steps, starting from basic organic compounds. One common synthetic route includes the formation of the pyrrolizidine core structure through cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of trichodesmine is less common due to its toxic nature. extraction from natural sources, such as plants, is a more feasible method. The extraction process involves solvent extraction followed by purification using techniques like liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Trichodesmine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolizidine alkaloids .

Mechanism of Action

Trichodesmine exerts its effects primarily through the formation of reactive metabolites in the liver. These metabolites can bind to cellular macromolecules, leading to cellular damage and hepatotoxicity. The primary molecular targets include DNA and proteins, which can result in mutations and carcinogenesis .

Comparison with Similar Compounds

Trichodesmine is compared with other pyrrolizidine alkaloids such as:

  • Senecionine
  • Lycopsamine
  • Heliotrine
  • Monocrotaline

Uniqueness

Trichodesmine is unique due to its specific structure and the types of reactions it undergoes. It has a distinct pattern of toxicity and reactivity compared to other pyrrolizidine alkaloids .

Properties

Molecular Formula

C18H27NO6

Molecular Weight

353.4 g/mol

IUPAC Name

(5S,6R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

InChI

InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12?,13?,14?,17-,18-/m0/s1

InChI Key

SOODLZHDDSGRKL-FGQRLDKASA-N

Isomeric SMILES

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)[C@]([C@@]1(C)O)(C)O

Canonical SMILES

CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O

Origin of Product

United States

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